molecular formula C16H18N4O2S2 B10990950 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B10990950
M. Wt: 362.5 g/mol
InChI Key: LIHSOCXXJXQYGC-UHFFFAOYSA-N
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Description

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines elements of thiopyrano, pyridazin, and benzo[d]thiazol, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the thiopyrano and pyridazin intermediates, followed by their coupling with the benzo[d]thiazol moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.

Comparison with Similar Compounds

Compared to other similar compounds, 2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide stands out due to its unique combination of structural elements Similar compounds include other thiopyrano, pyridazin, and benzo[d]thiazol derivatives, each with their own specific properties and applications

Properties

Molecular Formula

C16H18N4O2S2

Molecular Weight

362.5 g/mol

IUPAC Name

2-(3-oxo-7,8-dihydro-5H-thiopyrano[4,3-c]pyridazin-2-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H18N4O2S2/c21-14(18-16-17-12-3-1-2-4-13(12)24-16)8-20-15(22)7-10-9-23-6-5-11(10)19-20/h7H,1-6,8-9H2,(H,17,18,21)

InChI Key

LIHSOCXXJXQYGC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CN3C(=O)C=C4CSCCC4=N3

Origin of Product

United States

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